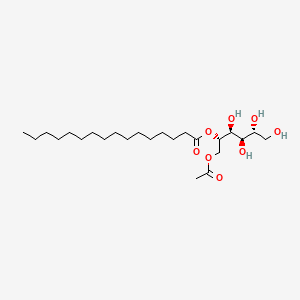
2-(Isononylphenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isononylphenoxy)ethanol is an organic compound with the molecular formula C17H28O2. It is a colorless to pale yellow liquid that is used in various industrial applications. This compound is known for its surfactant properties, making it useful in formulations where emulsification, wetting, or dispersion is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Isononylphenoxy)ethanol can be synthesized through the reaction of isononylphenol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the phenoxide ion on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(Isononylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isononylphenoxyacetic acid.
Reduction: Formation of isononylphenol.
Substitution: Formation of isononylphenoxyalkyl derivatives.
Scientific Research Applications
2-(Isononylphenoxy)ethanol has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of 2-(Isononylphenoxy)ethanol primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous or non-aqueous media.
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: Similar in structure but lacks the isononyl group, making it less hydrophobic.
Nonylphenol Ethoxylates: Similar surfactant properties but with varying lengths of ethoxylate chains.
Uniqueness
2-(Isononylphenoxy)ethanol is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong emulsification and dispersion capabilities.
Properties
CAS No. |
85005-55-6 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-[2-(7-methyloctyl)phenoxy]ethanol |
InChI |
InChI=1S/C17H28O2/c1-15(2)9-5-3-4-6-10-16-11-7-8-12-17(16)19-14-13-18/h7-8,11-12,15,18H,3-6,9-10,13-14H2,1-2H3 |
InChI Key |
YWFWPJLGQZVOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCC1=CC=CC=C1OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


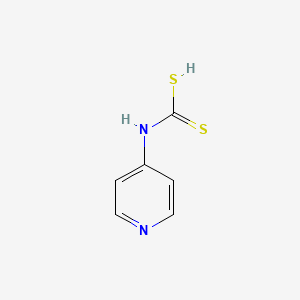

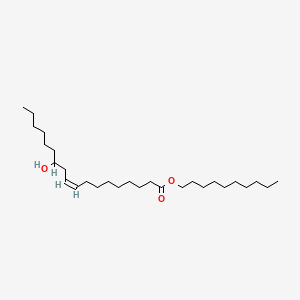
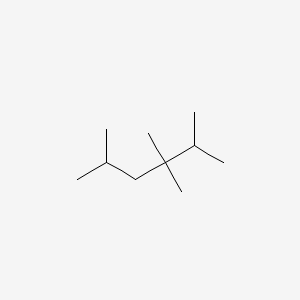

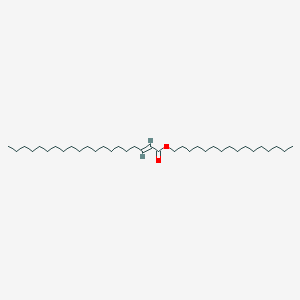


![disodium;[(1R,3S,6S,7S,12S,15R,16S,22R)-22-(2-ethyl-3-methylbutyl)-1,3,7-trimethyl-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B12643642.png)

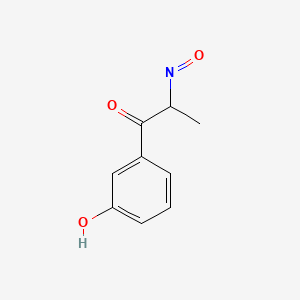
![2-(4-Methoxy-2-propan-2-yloxyanilino)-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12643678.png)
